Hexano-2-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamides, including Hexane-2-sulfonamide, often involves a self-templation approach . The solvent is removed under reduced pressure to produce the target product, which is then recrystallized from ethylacetate-n-hexane to produce the target products with excellent yield and purity .Molecular Structure Analysis

Sulfonamides, including Hexane-2-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis

Sulfonamides, including Hexane-2-sulfonamide, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . They can be synthesized from aryl carboxylic acids and amines through an initial decarboxylative chlorosulfonylation, followed by a one-pot sulfonamide formation via the addition of an amine .Physical And Chemical Properties Analysis

The solid forms of sulfonamides often display different mechanical, thermal and physicochemical properties that can influence the bioavailability and stability of the drugs . The polymorphic structures are of great interest to the pharmaceutical industry because of their ability to modify the physical properties of the active pharmaceutical ingredient .Mecanismo De Acción

Target of Action

Hexane-2-sulfonamide, like other sulfonamides, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in the digestion of carbohydrates, thus influencing glucose metabolism .

Mode of Action

Sulfonamides, including Hexane-2-sulfonamide, act as competitive inhibitors of these enzymes . They mimic the natural substrates of these enzymes, binding to their active sites and preventing the normal substrate from binding . This inhibits the enzyme’s function, leading to a decrease in the breakdown of carbohydrates and thus affecting glucose metabolism .

Biochemical Pathways

The inhibition of α-glucosidase and α-amylase disrupts the normal digestion of carbohydrates, leading to a decrease in the production of glucose . This can affect various biochemical pathways related to glucose metabolism and energy production .

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles, are metabolized in the liver, and are excreted in the urine . These properties can impact the bioavailability of Hexane-2-sulfonamide, influencing its efficacy and potential side effects.

Result of Action

The primary result of Hexane-2-sulfonamide’s action is the disruption of normal carbohydrate digestion and glucose metabolism . This can lead to a decrease in blood glucose levels, which may be beneficial in conditions such as diabetes . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hexane-2-sulfonamide. For instance, the presence of other substances in the body can affect the drug’s absorption and metabolism . Additionally, factors such as pH levels, temperature, and the presence of other drugs can impact the drug’s stability and efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Hexane-2-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, which makes it useful in the study of acid-base balance and the regulation of aqueous humor production in the eye. However, hexane-2-sulfonamide has some limitations, such as its low solubility in water and organic solvents, which can make it difficult to work with in some experiments.

Direcciones Futuras

There are several future directions for the use of hexane-2-sulfonamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and metabolic alkalosis. Hexane-2-sulfonamide can also be used as a scaffold for the synthesis of new compounds with carbonic anhydrase inhibitory activity. Additionally, further studies are needed to explore the potential use of hexane-2-sulfonamide as a ligand in metal coordination chemistry.

Métodos De Síntesis

Hexane-2-sulfonamide can be synthesized by reacting hexanoyl chloride with ammonia and sodium sulfite. The reaction takes place in the presence of a catalyst and yields hexane-2-sulfonamide as a product. The purity of the product can be increased by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

- La hexano-2-sulfonamida, también conocida como sulfonimidata, es una especie de azufre(VI) con un centro de azufre tetraédrico. Tiene cuatro grupos diferentes unidos: S–O, S–C, S–N y S–O (Fig. 2 en ).

- Las sulfonimidatas se han utilizado como precursores para diversas aplicaciones:

- Candidatos a fármacos: Algunas sulfonimidatas exhiben propiedades farmacológicas prometedoras. Por ejemplo, se han investigado como posibles agentes antidiabéticos .

Síntesis e Intermediarios

Candidatos a fármacos y química medicinal

En resumen, la this compound (sulfonimidata) juega un papel crucial en diversos campos, desde el desarrollo de fármacos hasta la química sintética. Su estructura y reactividad únicas la convierten en un valioso bloque de construcción para crear compuestos que contienen azufre. Para obtener información más detallada, consulte el artículo de revisión de Matos y Stockman . 🌟

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Hexane-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma

Molecular Mechanism

This blockage prevents the growth and reproduction of microorganisms

Dosage Effects in Animal Models

Standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria

Metabolic Pathways

The metabolic pathways that Hexane-2-sulfonamide is involved in are not well-understood. Drug metabolism generally comprises the metabolism of endogenous and exogenous substances. During metabolism, most drugs lose their pharmacological activity and are excreted from the body

Subcellular Localization

The effectiveness of the delivery platforms largely depends on their physicochemical nature, intracellular barriers, and biodistribution of the drugs

Propiedades

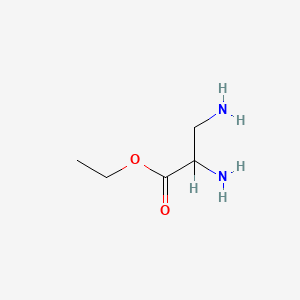

IUPAC Name |

hexane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-3-4-5-6(2)10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYBSBGCKDDXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

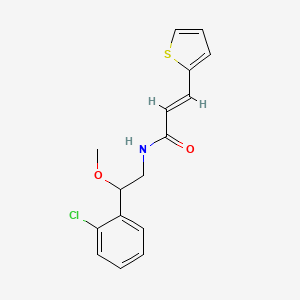

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)

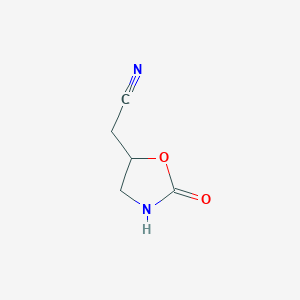

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)

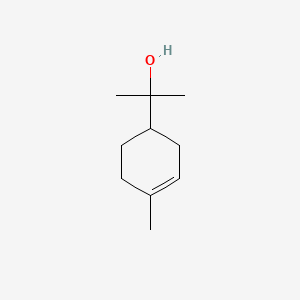

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

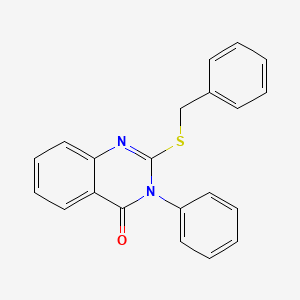

![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)